Ac-YVAD-FMK Exhibits Superior Neuroprotective Efficacy in a Septic Rat Model Compared to Untreated Controls
In a Wistar rat model of sepsis-induced neuronal injury, treatment with Ac-YVAD-FMK significantly mitigated the loss of hippocampal CA1 neurons, a key indicator of neuroprotection. The study provides a direct, within-model comparison: Ac-YVAD-FMK treatment significantly attenuated the sepsis-induced decrease in neuron counts compared to the untreated model group, with statistical significance at P < 0.05 and P < 0.01 [1]. This in vivo functional outcome offers a clear differentiator from other peptide inhibitors for which equivalent neuroprotective efficacy in this specific septic model has not been reported.
| Evidence Dimension | Neuroprotection: Preservation of Hippocampal CA1 Neuron Count |
|---|---|
| Target Compound Data | Neuron count significantly higher than model group (P<0.05 and P<0.01) |
| Comparator Or Baseline | Untreated septic model group |
| Quantified Difference | Statistically significant attenuation of neuronal loss (P<0.05 and P<0.01) |
| Conditions | In vivo Wistar rat model of abdominal infection-induced sepsis |
Why This Matters
This provides a unique in vivo functional benchmark for Ac-YVAD-FMK in a sepsis-associated neuroinflammation model, an endpoint not reported for all in-class peptide inhibitors.
- [1] 脓毒症大鼠海马白细胞介素-1β转化酶的表达及其意义 [Expression and significance of interleukin-1β converting enzyme in hippocampus of septic rats]. Zhonghua Jizhen Yixue Zazhi. 2008;17(3):248-251. DOI: 10.3760/j.issn:1671-0282.2008.03.006. View Source
